2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
“2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a heterocyclic organic compound . It has a molecular formula of C11H16N2OS and a molecular weight of 224.32 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, the synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol .Molecular Structure Analysis
The molecular structure of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to an amide group .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis of Pyrazolone Moieties
“2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has been used in the synthesis of pyrazolone moieties via diazo coupling .
Breast Cancer Treatment
Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate, a derivative of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, has been used in the discovery of new apoptosis-inducing agents for breast cancer . It has shown interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM .
Synthesis of Thieno[2,3-d][1,3]thiazin-4-one
An interesting cyclization was obtained when the amino-ester of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .
Synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
The amino-ester of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one .
Inhibition of Nonsense-Mediated mRNA Decay (NMD)
A tetrahydroquinoxalinyl-thiophenecarboxylate compound, which could be a derivative of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, has been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, influencing cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2)4-3-6-7(5-11)15-10(13)8(6)9(12)14/h3-5,13H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHXZTFULQKVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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